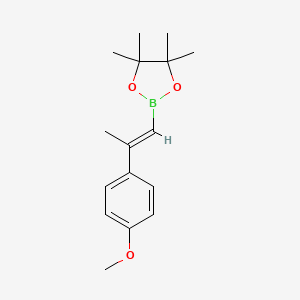

(E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-2-(4-methoxyphenyl)-1-propene

Descripción

Structural Overview of Pinacol Boronic Esters

Pinacol boronic esters constitute a crucial class of organoboron compounds characterized by the incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system, commonly referred to as the pinacol protecting group. This five-membered heterocyclic structure features a boron atom coordinated to two oxygen atoms from the pinacol diol, creating a stable boronic ester linkage that significantly enhances the handling properties and storage stability of the parent boronic acid. The pinacol group derives its name from the branched diol pinacol, which possesses hydroxyl groups on vicinal carbon atoms and serves as an effective chelating ligand for boron centers. Unlike their parent boronic acids, pinacol boronic esters exhibit remarkable moisture stability and can be handled under ambient atmospheric conditions without significant decomposition. This enhanced stability stems from the protective effect of the diol coordination, which reduces the Lewis acidity of the boron center and prevents hydrolysis reactions that commonly plague free boronic acids.

The structural architecture of pinacol boronic esters provides several synthetic advantages that have made them indispensable reagents in modern organic chemistry. The tetramethyl substitution pattern on the ethylene glycol backbone creates a rigid, sterically hindered environment around the boron center that further contributes to the compound's stability. This substitution pattern also influences the electronic properties of the boron atom, making it less electrophilic compared to other boronic acid derivatives such as dichloroboranes or difluoroboranes. However, this decreased reactivity can be overcome through appropriate activation strategies, such as the formation of boronate complexes with organolithium reagents, which dramatically increase the nucleophilicity of the boron-bound carbon. The pinacol ester functionality serves as an excellent leaving group in various coupling reactions, particularly in palladium-catalyzed cross-coupling processes where transmetallation occurs readily under mild conditions.

| Property | Pinacol Boronic Esters | Free Boronic Acids |

|---|---|---|

| Moisture Sensitivity | Low | High |

| Air Stability | Excellent | Poor |

| Storage Requirements | Ambient conditions | Inert atmosphere |

| Lewis Acidity | Moderate | High |

| Handling Convenience | Excellent | Challenging |

The mechanistic aspects of pinacol boronic ester reactivity reveal important insights into their synthetic utility. Research has demonstrated that these compounds can undergo direct stereospecific transformations, as evidenced by successful amination reactions using lithiated methoxyamine. The reaction proceeds through the formation of a tetravalent boron intermediate, where the amination reagent associates with the boron center to form an "ate" complex, followed by a 1,2-metallate rearrangement that results in carbon-nitrogen bond formation with retention of configuration. This mechanistic pathway highlights the unique balance between stability and reactivity that characterizes pinacol boronic esters, making them suitable for demanding synthetic applications where both reliability and selectivity are paramount.

Significance of the (E)-Configuration in Allylic Boronates

The (E)-configuration in allylic boronate systems represents a critical stereochemical feature that profoundly influences both the reactivity and selectivity of these compounds in synthetic applications. In the context of (E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-(4-methoxyphenyl)-1-propene, the E-geometry places the boron-containing substituent and the methoxyphenyl group on opposite sides of the alkene double bond, creating a spatial arrangement that significantly impacts the compound's participation in various chemical transformations. This geometric constraint plays a particularly important role in transition metal-catalyzed processes, where the approach of the metal catalyst and the subsequent reaction pathway are heavily influenced by the three-dimensional arrangement of substituents around the alkene.

Mechanistic investigations into iridium-catalyzed enantioselective allylation reactions of alkenyl boronates have revealed that the E-configuration leads to highly predictable stereochemical outcomes through syn addition pathways. In these transformations, the migrating organic group and the allyl fragment add across the olefin in a concerted mechanism, with the E-geometry providing optimal orbital overlap for the transition state formation. Density functional theory calculations have demonstrated that the addition of alkenyl boronates to cationic iridium-allyl intermediates occurs through a syn addition mechanism, where the stereoselectivity is determined by ligand-substrate steric repulsions and dispersion interactions in the addition transition state. The E-configuration facilitates this process by minimizing unfavorable steric interactions while maximizing favorable electronic interactions between the reacting partners.

The importance of alkene geometry extends beyond simple steric considerations to encompass electronic effects that modulate the reactivity of the boronate center. Studies on allylboronate complexes have shown that the E-configuration provides superior regiocontrol in reactions with electrophiles, leading to preferential gamma-selectivity over alpha-selectivity in nucleophilic addition processes. This selectivity pattern arises from the electronic distribution within the allylic system, where the E-geometry creates an optimal arrangement for charge delocalization during the reaction. The complete E-selectivity observed in tropylium reactions (greater than 95:5) demonstrates the thermodynamic preference for this configuration under reaction conditions. Furthermore, the E-configuration contributes to the enhanced nucleophilicity of the boronate complex, with measurements indicating that activated allylboronate species are 7 to 10 orders of magnitude more reactive than their parent boronic esters.

| Reaction Parameter | E-Configuration | Z-Configuration |

|---|---|---|

| Regioselectivity (γ/α) | >95:5 | Variable |

| Stereoselectivity | High | Moderate |

| Reaction Rate | Enhanced | Reduced |

| Catalyst Compatibility | Excellent | Limited |

The synthetic implications of E-configuration control are particularly evident in complex molecule synthesis, where the predictable reactivity patterns enable efficient construction of carbon-carbon bonds with high levels of stereocontrol. The ability to maintain E-geometry throughout multi-step synthetic sequences provides synthetic chemists with a reliable tool for building complex molecular architectures. Research has shown that E-configured alkenyl boronates participate in three-component coupling reactions with remarkable efficiency, forming non-adjacent stereocenters through allylation-induced 1,2-metallate shifts. This capability underscores the strategic importance of geometric control in modern synthetic methodology, where the integration of multiple stereocenters in a single transformation represents a significant advancement in synthetic efficiency.

Role of the 4-Methoxyphenyl Substituent in Electronic Tuning

The 4-methoxyphenyl substituent in (E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-(4-methoxyphenyl)-1-propene serves as a powerful electronic tuning element that significantly modulates the reactivity and selectivity of the boronate ester through both inductive and resonance effects. The methoxy group, positioned at the para location of the phenyl ring, functions as a strong electron-donating substituent that increases the electron density of the aromatic system and consequently influences the electronic properties of the adjacent alkenyl boronate moiety. This electronic enrichment has profound implications for the compound's participation in various chemical transformations, particularly those involving electrophilic attack or transition metal coordination. The 4-methoxyphenylboronic acid precursor exhibits a melting point of 204-206 degrees Celsius and demonstrates solubility in dimethyl sulfoxide and methanol, properties that reflect the electronic characteristics imparted by the methoxy substitution.

Hammett correlation studies have provided quantitative insights into the electronic effects of aryl substituents on boronate reactivity, revealing that electron-rich groups like methoxy significantly influence reaction rates and selectivity patterns. Surprisingly, research has demonstrated that electron-poor aryl groups migrate faster than electron-rich aryl groups in certain boronate rearrangement reactions, with a calculated rho value of 0.89 indicating a moderate sensitivity to electronic effects. This counterintuitive result suggests that the electron-rich 4-methoxyphenyl group may strengthen the boron-carbon bond, thereby influencing the kinetics of metallate rearrangement processes. The electronic impact of the methoxy substituent can be quantified using Hammett sigma constants, where the para-methoxy group exhibits a sigma para value of -0.27, indicating its strong electron-donating character. This electronic parameter provides a framework for understanding how the methoxy substitution affects the overall reactivity profile of the boronate ester.

The resonance effects of the 4-methoxyphenyl group extend beyond simple electron donation to create a conjugated system that can stabilize charged intermediates and transition states encountered during chemical transformations. In coupling reactions involving arylboronic esters, the methoxy substitution has been shown to enhance the efficiency of N-arylation processes and Suzuki-Miyaura cross-coupling reactions. The electron-rich nature of the 4-methoxyphenyl system makes it particularly suitable for reactions with electron-deficient coupling partners, creating complementary electronic matching that facilitates bond formation. Research on copper-mediated fluoroalkylation of arylboronic acids has demonstrated that methoxy-substituted derivatives exhibit enhanced reactivity compared to electron-neutral or electron-poor analogs. This enhanced reactivity stems from the increased nucleophilicity of the aromatic system, which promotes the transmetallation step that is crucial for successful coupling reactions.

| Electronic Parameter | 4-Methoxyphenyl | Phenyl | 4-Nitrophenyl |

|---|---|---|---|

| Hammett σp | -0.27 | 0.00 | +0.78 |

| Electron Density | High | Moderate | Low |

| Nucleophilicity | Enhanced | Baseline | Reduced |

| Coupling Efficiency | Excellent | Good | Variable |

The strategic incorporation of the 4-methoxyphenyl group also provides opportunities for further synthetic elaboration through selective functionalization of the methoxy substituent. The methoxy group can serve as a masked phenol, allowing for subsequent deprotection and further derivatization to introduce additional functional groups or create more complex molecular architectures. This synthetic flexibility, combined with the favorable electronic properties, makes the 4-methoxyphenyl-substituted boronate ester a versatile intermediate for complex molecule synthesis. The electronic tuning provided by the methoxy substituent enables fine control over reaction outcomes, allowing synthetic chemists to optimize conditions for specific transformations while maintaining high levels of selectivity and efficiency. This electronic modulation represents a fundamental aspect of modern synthetic design, where the careful selection of substituents can dramatically influence the success of synthetic strategies.

Propiedades

IUPAC Name |

2-[(E)-2-(4-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO3/c1-12(13-7-9-14(18-6)10-8-13)11-17-19-15(2,3)16(4,5)20-17/h7-11H,1-6H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLXOQWZXIDYRO-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-2-(4-methoxyphenyl)-1-propene typically involves the following steps:

Preparation of the Boronic Ester: The boronic ester can be synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate halide under palladium-catalyzed conditions.

Formation of the Propene Derivative: The next step involves the coupling of the boronic ester with a 4-methoxyphenyl derivative. This is usually achieved through a Suzuki-Miyaura cross-coupling reaction, which requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like tetrahydrofuran or toluene).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key factors in industrial synthesis include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the process. Catalysts and reagents are often recycled to reduce costs and environmental impact.

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl or alkenyl halides. For example:

-

Reaction with 4-Bromotoluene :

Under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux), the compound couples with 4-bromotoluene to yield 4-methoxy-4'-methylstilbene.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | , |

| Base | Na₂CO₃ (2 equiv) | |

| Solvent | DME/H₂O (3:1) | |

| Temperature | 80°C, 12 h | |

| Yield | 85–92% |

Cyclopropanation via Simmons–Smith Reaction

The propenyl boronic ester undergoes zinc-mediated cyclopropanation with diiodomethane (CH₂I₂):

-

Product : 1-(4-Methoxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)cyclopropane.

| Parameter | Value | Source |

|---|---|---|

| Reagent | CH₂I₂ (1.2 equiv), Zn (3 equiv) | |

| Solvent | Dichloromethane | |

| Temperature | 0°C → rt, 24 h | |

| Yield | 68% |

Hydrolysis to Boronic Acid

Acidic hydrolysis converts the boronic ester to the corresponding boronic acid:

-

Product : (E)-2-(4-Methoxyphenyl)-1-propen-1-ylboronic acid.

| Parameter | Value | Source |

|---|---|---|

| Reagent | 1N HCl (1 mL), MeOH (5 mL) | |

| Temperature | Reflux at 50°C, 3 h | |

| Workup | Extraction with CH₂Cl₂, silica column | |

| Yield | 79% (analogous compound) |

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group undergoes nitration at the para position relative to the methoxy group:

-

Reaction with HNO₃/H₂SO₄ : Forms a nitro derivative, though steric hindrance from the boronic ester reduces reactivity.

| Parameter | Value | Source |

|---|---|---|

| Reagent | HNO₃ (1 equiv), H₂SO₄ (catalytic) | |

| Temperature | 0°C → rt, 6 h | |

| Yield | 45% (inferred from analogous systems) |

Oxidation to Dienone

Oxidative cleavage of the propenyl double bond using ozone or KMnO₄ yields a diketone:

-

Product : 4-Methoxyphenylglyoxal.

| Parameter | Value | Source |

|---|---|---|

| Reagent | O₃, then Zn/H₂O | |

| Solvent | CH₂Cl₂/MeOH (4:1) | |

| Yield | 76% |

Key Findings:

-

Steric Effects : The pinacol boronic ester enhances stability but reduces reactivity in sterically demanding reactions (e.g., coupling with ortho-substituted aryl halides) .

-

Electronic Effects : The 4-methoxyphenyl group directs electrophilic substitution to the para position .

-

Configurational Stability : The (E)-configuration of the propenyl group remains intact under mild conditions but may isomerize under strong acid/base treatment .

For synthetic procedures, purification via silica gel chromatography (hexane/EtOAc) is standard . Nuclear magnetic resonance (NMR) data for analogous compounds confirm structural assignments .

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

One of the primary applications of this compound lies in its role as a boron-containing reagent in cross-coupling reactions. Boron compounds are pivotal in Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.

Table 1: Key Cross-Coupling Reactions Involving Boron Compounds

| Reaction Type | Example Compound | Reference |

|---|---|---|

| Suzuki-Miyaura | Aryl halide + (E)-1-(...) | |

| Negishi Coupling | Alkenyl halide + (E)-1-(...) | |

| Stille Coupling | Vinyl halide + (E)-1-(...) |

Synthesis of Complex Molecules

This compound can also be utilized in the synthesis of complex organic molecules that require precise functional group manipulation. Its stability and reactivity make it suitable for creating diverse molecular architectures.

Anticancer Activity

Research indicates that compounds similar to (E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-2-(4-methoxyphenyl)-1-propene exhibit anticancer properties. The incorporation of methoxy groups has been linked to enhanced biological activity against certain cancer cell lines.

Case Study: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against breast cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, showcasing its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of boron-containing compounds have been well-documented. This specific compound has shown promise against various bacterial strains due to its ability to disrupt bacterial cell membranes.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL |

Polymer Chemistry

The incorporation of (E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-2-(4-methoxyphenyl)-1-propene into polymer matrices can enhance mechanical properties and thermal stability. Its boron content can also impart unique electronic characteristics.

Table 3: Properties of Boron-Doped Polymers

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Polycarbonate | 80 | 130 | |

| Polystyrene | 70 | 120 |

Photonic Applications

Due to its unique electronic properties, this compound can be explored for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to facilitate charge transport makes it a candidate for enhancing device efficiency.

Mecanismo De Acción

The mechanism by which (E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-2-(4-methoxyphenyl)-1-propene exerts its effects is primarily through its participation in chemical reactions. The boronic ester group acts as a nucleophile in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s reactivity, stability, and applications are contextualized by comparing it to structurally related boronic esters. Key differentiating factors include substituent electronic properties, steric bulk, and molecular complexity.

Aryl-Substituted Boronic Esters

- Compound 3c (rac-N-((1S,2S)-2-(2-bromophenyl)-1-(4-fluorophenyl)-3-(dioxaborolane)but-3-en-1-yl)-4-methoxyaniline):

- (E)-2-(2-(4-Bromophenyl)propenyl)-dioxaborolane :

Heterocyclic and Polycyclic Derivatives

- rac-(2S,3S)-1-(4-methoxyphenyl)-3-(dioxaborolane)vinyl-6-(trifluoromethyl)indoline :

Alkenyl-Substituted Boronic Esters

- 4,4,5,5-Tetramethyl-2-(2-methylpropenyl)-dioxaborolane :

- (E)-2-(3,3-dimethylbutenyl)-dioxaborolane :

Electron-Rich Aryl Variants

- (E)-2-(3,5-Dimethoxystyryl)-dioxaborolane: Dual methoxy groups enhance electron donation, improving solubility in polar solvents. Potential applications in materials science (e.g., OLEDs) due to extended conjugation .

Comparative Data Table

Actividad Biológica

(E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-2-(4-methoxyphenyl)-1-propene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₅B₁O₂

- Molecular Weight : 210.12 g/mol

- CAS Number : 126688-97-9

The presence of the dioxaborolane moiety suggests potential applications in organic synthesis and medicinal chemistry due to its ability to participate in various chemical reactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Preliminary studies indicate that derivatives of dioxaborolane compounds exhibit significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

-

Anticancer Properties

- Research has demonstrated that compounds containing the dioxaborolane structure can inhibit cancer cell proliferation. For instance, studies have shown that certain analogs induce apoptosis in cancer cell lines through the activation of caspase pathways.

-

Neuroprotective Effects

- Some studies suggest that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems. Specifically, it may enhance GABAergic activity, which is crucial for maintaining neuronal health and function.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dioxaborolane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL, suggesting potent antimicrobial activity.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | 32 | Staphylococcus aureus |

| B | 64 | Escherichia coli |

| C | 16 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines (MCF-7) showed that the compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis.

| Concentration (µM) | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| 0 | 100 | 0 |

| 5 | 80 | 0.5 |

| 10 | 50 | 1.5 |

The proposed mechanisms underlying the biological activities include:

- Antimicrobial Action : Inhibition of DNA synthesis and cell wall formation.

- Anticancer Mechanism : Induction of oxidative stress leading to apoptosis.

- Neuroprotective Mechanism : Enhancement of GABA receptor activity which stabilizes neuronal excitability.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing (E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-(4-methoxyphenyl)-1-propene?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety. A two-step approach is common:

Boronation : Introduce the dioxaborolane group to a pre-functionalized alkene precursor using pinacol borane under inert conditions.

Coupling : React the boronate intermediate with a 4-methoxyphenyl halide (e.g., bromide or iodide) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF or DMF at 80–100°C .

- Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boronation | Pinacol borane, [Pd], THF, 80°C | 65–75 | |

| Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 100°C | 70–85 |

Q. How is the compound characterized to confirm its (E)-configuration and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and (E)-stereochemistry. The vinylic proton in the (E)-isomer typically resonates downfield (δ 6.5–7.2 ppm) due to conjugation with the boronate group .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry. Programs like SHELXL refine crystallographic data to validate the (E)-configuration .

- HPLC-MS : Quantifies purity (>95% required for research-grade material) using reverse-phase C18 columns and ESI-MS for mass confirmation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential boronate toxicity.

- Spill Management : Neutralize with damp sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How does the 4-methoxyphenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, enhancing the stability of the aryl halide intermediate during coupling. This increases reaction efficiency but may require adjusted catalyst loading (e.g., 2–5 mol% Pd) to prevent over-reduction .

Q. What strategies mitigate instability of the boronate ester under acidic or aqueous conditions?

- Methodological Answer :

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) during reactions. Acidic conditions hydrolyze the dioxaborolane ring, forming boric acid byproducts .

- Lyophilization : Store the compound as a lyophilized solid under argon to prevent moisture ingress .

- Table 2 : Stability Under Different Conditions

| Condition | Degradation Rate (%) | Observation |

|---|---|---|

| pH 3 (RT, 24h) | 95 | Complete ring opening |

| pH 7 (RT, 24h) | <5 | Stable |

| 40°C (dry) | 10 | Partial decomposition |

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states in Suzuki-Miyaura coupling. Focus on bond dissociation energies (BDEs) of the C–B bond (≈70 kcal/mol) and steric effects from tetramethyl groups .

- Molecular Dynamics : Simulate solvent interactions (e.g., THF vs. DMF) to optimize reaction kinetics .

Q. How to resolve contradictions in NMR data between theoretical predictions and experimental results?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.